Cas no 2138175-02-5 (2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-)

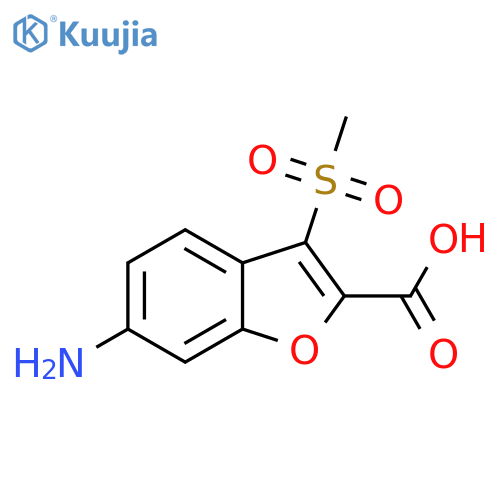

2138175-02-5 structure

商品名:2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-

CAS番号:2138175-02-5

MF:C10H9NO5S

メガワット:255.247161626816

CID:5268633

2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-

-

- インチ: 1S/C10H9NO5S/c1-17(14,15)9-6-3-2-5(11)4-7(6)16-8(9)10(12)13/h2-4H,11H2,1H3,(H,12,13)

- InChIKey: RTAOYCSCSQJTHQ-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(N)=CC=C2C(S(C)(=O)=O)=C1C(O)=O

2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361119-5.0g |

6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |

2138175-02-5 | 95.0% | 5.0g |

$8790.0 | 2025-03-18 | |

| Enamine | EN300-361119-1.0g |

6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |

2138175-02-5 | 95.0% | 1.0g |

$3031.0 | 2025-03-18 | |

| Enamine | EN300-361119-10.0g |

6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |

2138175-02-5 | 95.0% | 10.0g |

$13032.0 | 2025-03-18 | |

| Enamine | EN300-361119-0.05g |

6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |

2138175-02-5 | 95.0% | 0.05g |

$2545.0 | 2025-03-18 | |

| Enamine | EN300-361119-0.1g |

6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |

2138175-02-5 | 95.0% | 0.1g |

$2668.0 | 2025-03-18 | |

| Enamine | EN300-361119-0.25g |

6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |

2138175-02-5 | 95.0% | 0.25g |

$2789.0 | 2025-03-18 | |

| Enamine | EN300-361119-0.5g |

6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |

2138175-02-5 | 95.0% | 0.5g |

$2910.0 | 2025-03-18 | |

| Enamine | EN300-361119-2.5g |

6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |

2138175-02-5 | 95.0% | 2.5g |

$5940.0 | 2025-03-18 |

2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)- 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

2138175-02-5 (2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-) 関連製品

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量